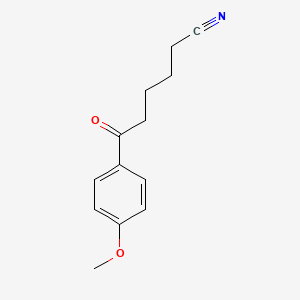

6-(4-Methoxyphenyl)-6-oxohexanenitrile

Vue d'ensemble

Description

6-(4-Methoxyphenyl)-6-oxohexanenitrile is an organic compound that features a nitrile group, a ketone group, and a methoxy-substituted phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-6-oxohexanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the nitrile group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the ketone group can produce secondary alcohols.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 6-(4-Methoxyphenyl)hexan-1-amine or 6-(4-Methoxyphenyl)hexanol.

Substitution: Various substituted derivatives of the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticoagulant Activity

One of the notable applications of 6-(4-Methoxyphenyl)-6-oxohexanenitrile is in the development of anticoagulants. Research indicates that modifications of compounds with similar structures have shown promising results in inhibiting factor Xa, an important target for anticoagulant therapy. For instance, derivatives of this compound have been explored for their pharmacokinetic profiles and efficacy in preventing thromboembolic disorders .

Antiparasitic Properties

The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Structure-activity relationship studies have highlighted its potential as a lead compound in drug discovery aimed at treating neglected tropical diseases .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group transformations. For example, it has been employed in the synthesis of chiral alcohols and amino acids via biocatalytic methods, demonstrating its utility in asymmetric synthesis .

Catalytic Reactions

The compound has been used in various catalytic reactions, including hydroacylation and carbohydroxylation processes. These reactions benefit from the compound's structural features, allowing for high yields and selectivity in product formation .

Biocatalysis

Enzyme-Catalyzed Reactions

Research has shown that this compound can be effectively utilized in enzyme-catalyzed reactions to produce valuable chiral compounds. For instance, recombinant strains of Escherichia coli expressing specific reductases have been used to convert ketones into alcohols with high enantiomeric excess . This application highlights the compound's role in green chemistry and sustainable synthesis practices.

Table 1: Summary of Applications

Case Studies

Case Study 1: Anticoagulant Development

A study focused on modifying the structure of this compound led to the discovery of a new series of factor Xa inhibitors with improved oral bioavailability and potency compared to existing anticoagulants. The research demonstrated the compound's potential as a scaffold for further drug development aimed at thrombotic diseases.

Case Study 2: Biocatalytic Synthesis

In another investigation, researchers utilized recombinant E. coli to catalyze the reduction of ketones derived from this compound. The results showed over 98% yield and excellent enantiomeric excess, showcasing the compound's effectiveness in producing chiral molecules through biocatalysis.

Mécanisme D'action

The mechanism of action of 6-(4-Methoxyphenyl)-6-oxohexanenitrile depends on its specific application. In biological systems, the compound may interact with enzymes that catalyze the hydrolysis of nitriles or the reduction of ketones. These interactions can lead to the formation of biologically active metabolites that exert various effects on cellular pathways.

Comparaison Avec Des Composés Similaires

4-Methoxybenzonitrile: Similar structure but lacks the ketone group.

6-Oxohexanenitrile: Similar structure but lacks the methoxy-substituted phenyl ring.

4-Methoxyphenylacetonitrile: Similar structure but has a different carbon chain length.

Uniqueness: 6-(4-Methoxyphenyl)-6-oxohexanenitrile is unique due to the presence of both a nitrile group and a ketone group, along with a methoxy-substituted phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

6-(4-Methoxyphenyl)-6-oxohexanenitrile, a compound with the chemical formula C13H15NO2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexanenitrile backbone with a methoxyphenyl group and a ketone functional group. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing the methoxyphenyl moiety can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in cell cultures .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds indicate that they may induce apoptosis in cancer cell lines. The presence of the methoxy group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.

- Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways, influencing cell survival and death.

- Metabolic Transformation : The methoxy group may undergo metabolic transformations leading to active metabolites that exert biological effects.

Case Studies and Research Findings

A review of recent literature highlights several key studies focusing on the biological activity of compounds related to this compound:

- Antimicrobial Activity : A study by Berest et al. (2011) demonstrated that similar compounds exhibited broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents .

- Anti-diabetic Properties : Research conducted by Hsieh et al. (2012) indicated that certain derivatives showed promise in managing blood glucose levels in diabetic models, suggesting a multifaceted role in metabolic regulation .

- Structure-Activity Relationship (SAR) : An analysis of SAR for compounds with similar structures revealed that modifications to the phenyl ring significantly impacted their biological efficacy, underscoring the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | Ketone derivative | Antimicrobial, anti-inflammatory |

| 6-(4-Methylthio)-6-oxohexanoic acid | Thiomethyl derivative | Anticancer, enzyme inhibition |

| 8-(4-Methoxyphenyl)-8-oxooctanenitrile | Octane derivative | Potential anti-diabetic |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential as an antimicrobial, anti-inflammatory, and anticancer agent warrants more extensive studies to elucidate its mechanisms of action and therapeutic applications. Future research should focus on:

- In vivo studies to validate efficacy and safety.

- Mechanistic studies to better understand its interactions at the molecular level.

- Development of analogs with enhanced potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMHMPWYIQLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645194 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29395-08-2 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.